
1-Fenylo-1-etylo-aminopropan
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Overview
Description
1-Phenyl-1-ethylaminopropane (systematic IUPAC name: 1-phenyl-1-(ethylamino)propane) is a tertiary amine featuring a propane backbone with a phenyl group, an ethyl group, and an amino group attached to the central carbon atom. Its molecular formula is C₁₁H₁₇N, and its structure can be represented as CH₂(C₆H₅)(CH₂CH₂NH₂)CH₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing β-methylphenethylamine involves the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) in pure anhydrous ethanol containing three equivalents of hydrochloric acid. The product is then extracted as the hydrochloride salt .
Industrial Production Methods
Industrial production methods for β-methylphenethylamine are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
β-Methylphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenethylamine derivatives.
Scientific Research Applications
β-Methylphenethylamine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules in medicinal chemistry.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its stimulant properties and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of β-methylphenethylamine involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to the regulation of monoamine neurotransmission, resulting in stimulant effects on the central nervous system .
Comparison with Similar Compounds
Structural Analog: 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide
The compound 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide () shares structural similarities with 1-phenyl-1-ethylaminopropane, particularly in the presence of substituted three-carbon frameworks. Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences
Ring Strain vs. Linearity: The cyclopropane derivative () exhibits significant ring strain due to its three-membered ring, which enhances its reactivity in ring-opening reactions.
Functional Group Diversity: The carboxamide and hydroxyimino groups in the cyclopropane analog enable diverse non-covalent interactions (e.g., hydrogen bonding, coordination with metals), whereas the tertiary amine in 1-phenyl-1-ethylaminopropane primarily contributes to basicity and nucleophilicity.
Synthetic Pathways: Cyclopropane derivatives often require specialized methods like Simmons-Smith reactions or photochemical cyclization , whereas linear tertiary amines like 1-phenyl-1-ethylaminopropane are typically synthesized via alkylation of amines or reductive amination.
Broader Context: Cyclopropane Derivatives in Organic Chemistry
- Reactivity: Cyclopropanes are prized for their high reactivity in ring-opening reactions (e.g., with electrophiles or nucleophiles), making them valuable in constructing complex molecules. Linear amines like 1-phenyl-1-ethylaminopropane may instead participate in alkylation or condensation reactions.
- Applications : Cyclopropane derivatives are widely used in medicinal chemistry (e.g., as enzyme inhibitors) and materials science, whereas tertiary amines often serve as ligands, catalysts, or intermediates in drug synthesis.
Limitations and Data Gaps
The provided evidence lacks direct pharmacological, spectroscopic, or thermodynamic data for 1-phenyl-1-ethylaminopropane. Future experimental work should prioritize:
- Spectroscopic characterization (NMR, IR).
- Reactivity profiling against electrophiles/nucleophiles.
- Comparative bioactivity studies with cyclopropane analogs.
Properties
CAS No. |
104177-98-2 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
3-phenylpentan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3 |
InChI Key |
WRGJOKNIPZFMKU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C)N |
Synonyms |
Phenethylamine, -bta--ethyl--alpha--methyl- (6CI) |
Origin of Product |
United States |
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